molecular formula C19H14FN5O2 B2822562 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide CAS No. 852450-23-8

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B2822562
CAS No.: 852450-23-8
M. Wt: 363.352
InChI Key: KRQYSWBECSLROC-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H14FN5O2 and its molecular weight is 363.352. The purity is usually 95%.
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Scientific Research Applications

Molecular Probes and Imaging Agents

This compound has been studied for its applications as a molecular probe due to its high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). Optimized derivatives have shown potential as pharmacological probes for studying the A2AAR, highlighting their utility in understanding receptor function and for potential diagnostic applications in neurology and oncology (Kumar et al., 2011).

Neuroinflammation and TSPO Ligands

Pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These compounds have shown promising results as in vivo PET-radiotracers for imaging neuroinflammation, which could be crucial for diagnosing and understanding neurological diseases (Damont et al., 2015).

Anti-Cancer Activity

Derivatives of pyrazolopyrimidine, including compounds with similar structural motifs, have been explored for their anti-cancer activities. Specific focus has been on synthesizing and testing these compounds against various cancer cell lines, indicating their potential as lead compounds for developing new cancer therapies (Hammam et al., 2005).

Antimicrobial and Antibacterial Agents

The structural framework of pyrazolo[3,4-d]pyrimidines has been utilized to develop novel compounds with significant antimicrobial and antibacterial properties. Research in this area focuses on synthesizing derivatives and evaluating their efficacy against various bacterial strains, contributing to the search for new antibiotics to combat resistant bacterial infections (Bondock et al., 2008).

Anti-Inflammatory Drugs

Research has also focused on the synthesis of pyrazolo[3,4-d]pyrimidines for their potential anti-inflammatory properties. Studies involve evaluating the efficacy of these compounds as COX-2 inhibitors, which could lead to the development of new anti-inflammatory medications without the gastrointestinal side effects associated with traditional NSAIDs (Auzzi et al., 1983).

Mechanism of Action

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQYSWBECSLROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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